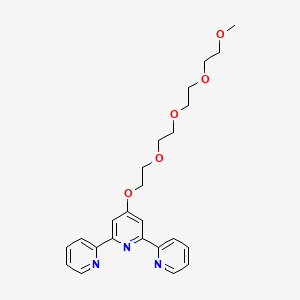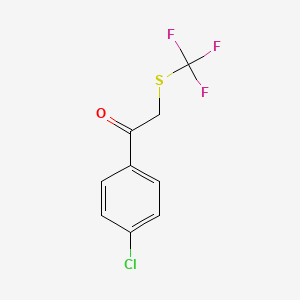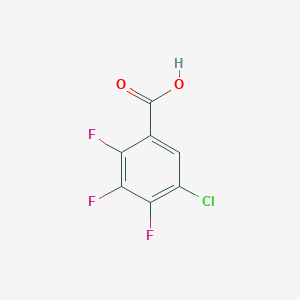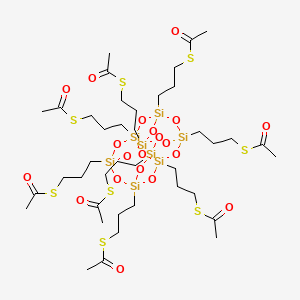
2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine, also known as 2,6-BisPyr-4-TOTP, is a novel pyridine-based compound that has recently been developed for use in scientific research. This compound is synthesized from a combination of pyridine and tetraoxatridecan-13-yloxy, and has been found to have a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP has been found to have a variety of applications in scientific research. For example, it has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a fluorescent sensor for the detection of pH in aqueous solutions. Additionally, it has been found to be a useful tool for the study of DNA-protein interactions.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP is not yet fully understood. However, it is believed to interact with nitric oxide molecules in biological systems and to undergo a proton transfer reaction in acidic or basic solutions. This results in a change in the fluorescence of the compound, which can be used to detect the presence of nitric oxide or to measure pH.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-TOTP have not yet been fully investigated. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. Additionally, it has been found to be relatively stable and not prone to degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic and non-irritating. Additionally, it is relatively stable and not prone to degradation. However, it has some limitations, such as its low solubility in aqueous solutions and its limited shelf life.
Direcciones Futuras
The future directions for 2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP are numerous. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the development of new fluorescent probes for the detection of nitric oxide and pH, as well as for the study of DNA-protein interactions. Additionally, further research could be conducted to improve its solubility and shelf life. Finally, it could be used in the development of new drugs and therapeutics.
Métodos De Síntesis
2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP is synthesized by a process called amide condensation. This process involves the reaction of pyridine with tetraoxatridecan-13-yloxy in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide and the resulting product is a white solid.
Propiedades
IUPAC Name |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-28-10-11-29-12-13-30-14-15-31-16-17-32-20-18-23(21-6-2-4-8-25-21)27-24(19-20)22-7-3-5-9-26-22/h2-9,18-19H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBHCEDNCUHABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)


![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)

![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)